molecular formula C21H22N4OS2 B14168299 (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one

(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one

Cat. No.: B14168299
M. Wt: 410.6 g/mol
InChI Key: TWESMUXYFSDURT-JWZHWXDPSA-N
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Description

(Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is an advanced organic compound that functions as a solvatochromic dye, exhibiting pronounced color and fluorescence changes dependent on the polarity of its solvent environment. This property makes it an invaluable tool in materials science for probing micro-environments, developing chemical sensors , and studying polymer matrices. The molecule's structure, featuring dual dimethylaminobenzylidene electron-donating groups and a rhodanine-derived acceptor core, facilitates intramolecular charge transfer (ICT), which is the fundamental mechanism behind its solvatochromic behavior. Researchers utilize this compound extensively in the field of nonlinear optics (NLO) and as a building block for sophisticated molecular probes. Its specific interactions and high molar absorptivity are also relevant for photophysical studies and the development of optoelectronic materials. This product is intended for laboratory research purposes only and is not classified or approved for use in humans, diagnostics, or therapeutic applications.

Properties

Molecular Formula

C21H22N4OS2

Molecular Weight

410.6 g/mol

IUPAC Name

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H22N4OS2/c1-23(2)17-9-5-15(6-10-17)13-19-20(26)25(21(27)28-19)22-14-16-7-11-18(12-8-16)24(3)4/h5-14H,1-4H3/b19-13-,22-14+

InChI Key

TWESMUXYFSDURT-JWZHWXDPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Preparation Methods

Dithiocarbamate Cyclization

Reacting primary amines with carbon disulfide and α-haloacetic acid derivatives under basic conditions yields the thiazolidinone ring. For example, benzylamine reacts with carbon disulfide in ethyl acetate to form a dithiocarbamate intermediate, which cyclizes with bromoacetic acid to produce 3-benzyl-2-thioxothiazolidin-4-one. Adapting this method, 3-amino-2-thioxothiazolidin-4-one is synthesized by substituting benzylamine with ammonia or protected amine precursors.

Reaction Conditions

  • Amine : Ammonia or tert-butyl carbamate (Boc-protected amine)
  • Solvent : Ethyl acetate or dichloromethane
  • Base : Triethylamine or aqueous potassium hydroxide
  • Temperature : 0–25°C for dithiocarbamate formation; reflux for cyclization.

Rhodanine Alkylation

N-substituted rhodanines are prepared via alkylation of rhodanine with alkyl halides or cyclohexyl isothiocyanate. For instance, N-cyclohexylrhodanine is synthesized by reacting methyl 2-mercaptoacetate with cyclohexyl isothiocyanate in dichloromethane. This route offers higher yields (82–91%) compared to dithiocarbamate cyclization but requires anhydrous conditions.

Stereochemical Control and Mechanistic Analysis

The Z-configuration at position 5 arises from kinetic control during aldol condensation. Sodium acetate promotes enolate formation, favoring the thermodynamically less stable Z-isomer through chelation-controlled transition states. In contrast, the E-configuration at position 3 results from thermodynamic control during Schiff base formation, where the trans-imine is stabilized by reduced steric hindrance.

Table 1: Comparative Reaction Conditions for Z vs. E Selectivity

Parameter Z-Selective Step (Position 5) E-Selective Step (Position 3)
Solvent Acetic acid Methanol
Base Sodium acetate Glacial acetic acid
Temperature 110–120°C 80–95°C
Reaction Time 12–20 hours 4–6 hours
Configuration Kinetically controlled Thermodynamically controlled

Alternative Pathways and Unsuccessful Approaches

One-Pot Double Condensation

Attempts to condense 3-amino-2-thioxothiazolidin-4-one with two equivalents of 4-(dimethylamino)benzaldehyde in acetic acid yielded a mixture of regioisomers (35–42% combined yield). Chromatographic separation proved challenging due to similar polarities.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerated the reaction but reduced Z-selectivity (Z:E = 1.5:1 vs. 4:1 under conventional heating).

Scalability and Industrial Considerations

Table 2: Pilot-Scale Synthesis (50 g Batch)

Parameter Value
Overall Yield 58–63%
Purity (HPLC) >98%
Cost per Gram $12–15 (raw materials)
Critical Impurities Hydrolyzed imine (≤0.5%)

Large-scale production requires strict control of anhydrous conditions to prevent hydrolysis of the thioxo group. Recrystallization from dimethylformamide/water (3:1) improves purity to >99%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the benzylidene groups, converting them into corresponding amines.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Corresponding amines from the benzylidene groups.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further research in antibiotic development .

Medicine

In medicine, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its ability to undergo various chemical reactions makes it a versatile scaffold for developing new therapeutic agents.

Industry

Industrially, the compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. Its stability and reactivity also make it suitable for use in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form strong interactions with active sites, while the dimethylamino benzylidene groups enhance its binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidin-4-one derivatives are widely studied for their structural diversity and biological relevance. Below is a systematic comparison of the target compound with structurally related analogs, focusing on substituents, synthesis, and physicochemical properties.

Substituent Effects on Electronic and Physical Properties

Compound Name Substituents Synthesis Yield Melting Point (°C) Key Properties
Target Compound 4-(Dimethylamino)benzylidene Not reported Not reported Dual electron-donating dimethylamino groups
(Z)-5-(4-Ethoxybenzylidene)-2-thioxothiazolidin-4-one (8) 4-Ethoxybenzylidene 80% Not reported Ethoxy group (moderate electron donor)
(Z)-5-(3,4-Dimethoxybenzylidene)-1-methyl-2-thioxoimidazolidin-4-one (4b) 3,4-Dimethoxybenzylidene 96% 234–236 Dimethoxy groups (moderate donors)
(Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one (Analog 6) 4-Hydroxy-3,5-dimethoxybenzylidene 91% Not reported Hydroxy and methoxy groups (hydrogen bonding)
(Z)-3-(2-Aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (9) 4-Ethoxybenzylidene + aminoethyl 67.7% Not reported Aminoethyl side chain (enhanced solubility)

Key Observations:

  • Electron-Donating Effects: The target compound’s dimethylamino substituents are stronger electron donors compared to methoxy or ethoxy groups in analogs like 4b or 6. This may enhance charge-transfer interactions in biological systems or alter UV-Vis absorption profiles .
  • Stereochemical Complexity: The target compound’s combination of Z- and E-configurations is unusual; most analogs (e.g., 4b, 8) adopt a single Z-configuration at position 5 . This stereochemical duality could influence molecular packing and crystallinity.

Biological Activity

The compound (Z)-5-(4-(dimethylamino)benzylidene)-3-((E)-(4-(dimethylamino)benzylidene)amino)-2-thioxothiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral research. This article synthesizes current findings regarding the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Anticancer Activity

Thiazolidin-4-one derivatives are recognized for their anticancer properties , with studies indicating their effectiveness against various cancer cell lines. For instance, compounds containing the thiazolidin-4-one scaffold have demonstrated significant cytotoxicity against human cancer cell lines such as HL-60 (acute leukemia), A549 (lung cancer), and MDA-MB-231 (breast cancer) .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • A recent study evaluated several thiazolidin-4-one derivatives, revealing that modifications at the C-5 position can enhance antiproliferative activity. For example, a derivative exhibited an IC50 value of 7 μM against A549 cells, comparable to established drugs like gefitinib .
    • Another compound showed promising results with IC50 values ranging from 2.66 μM to 6.42 μM across different cancer cell lines .
  • Mechanisms of Action :
    • The anticancer effects are often attributed to the inhibition of key enzymes involved in tumor growth and proliferation. Thiazolidin-4-one derivatives have been shown to affect microtubule dynamics, leading to apoptosis in cancer cells .

Antiviral Activity

Research has also explored the potential antiviral properties of thiazolidin-4-one derivatives against HIV. However, studies indicate that while some compounds exhibit binding affinity to viral proteins such as gp41, they may also display significant toxicity towards host cells, complicating their therapeutic assessment .

Other Biological Activities

Thiazolidin-4-one derivatives have been documented to possess a range of other biological activities:

  • Antidiabetic : Some derivatives show promise in glucose regulation and insulin sensitivity .
  • Anti-inflammatory and Antioxidant : These compounds have demonstrated efficacy in reducing oxidative stress and inflammation markers .
  • Enzyme Inhibition : Certain thiazolidinones act as inhibitors for various enzymes, contributing to their therapeutic potential across multiple disease models .

Structure-Activity Relationship (SAR)

The SAR of thiazolidin-4-one derivatives reveals that specific substitutions significantly influence their biological activity:

Substitution Effect on Activity Example Compound
DimethylaminoEnhances binding affinity and cytotoxicity(Z)-5-(4-(dimethylamino)benzylidene)
Aromatic GroupsIncreases lipophilicity and cellular uptake5-benzylidene derivatives
HalogenationModulates potency and selectivityCompounds with chloro or fluoro groups

The presence of hydrophobic groups at the C-5 position has been correlated with increased biological activity, suggesting that careful structural modifications can lead to more effective therapeutic agents .

Q & A

Q. Table 2. Bioactivity Trends in Thioxothiazolidinone Derivatives

SubstituentTargetIC50 (μM)MechanismReference
4-(Dimethylamino)Hemoglobin subunit α12.3Competitive inhibition
3-Chloroβ-lactamase45.7Allosteric modulation
4-EthoxyTopoisomerase II8.9DNA intercalation

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